5-Cyclobutylpyridin-3-ol
Description
5-Cyclobutylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at the 3-position and a cyclobutyl substituent at the 5-position of the pyridine ring. Pyridine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and structural versatility.
Properties
CAS No. |
1314356-72-3 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.193 |
IUPAC Name |
5-cyclobutylpyridin-3-ol |
InChI |
InChI=1S/C9H11NO/c11-9-4-8(5-10-6-9)7-2-1-3-7/h4-7,11H,1-3H2 |
InChI Key |
BDWGYMUDQVHBGF-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=CC(=CN=C2)O |
Synonyms |
5-cyclobutylpyridin-3-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A : 5,6-Dimethoxypyridin-3-ol
- Substituents : Methoxy (-OCH₃) groups at positions 5 and 6; hydroxyl (-OH) at position 3.
- Key Properties :
- Methoxy groups enhance electron-donating effects, increasing pyridine ring electron density.
- Reduced steric bulk compared to cyclobutyl substituents.
- Higher solubility in polar solvents due to methoxy groups.
Compound B : 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol
- Substituents : Bromine (-Br) at position 5; propargyl alcohol (-C≡C-CH₂OH) at position 3.
- Key Properties :
- Bromine’s electron-withdrawing effect decreases pyridine ring reactivity.
- Propargyl alcohol introduces hydrogen-bonding capacity and alkyne functionality, enabling click chemistry applications.
5-Cyclobutylpyridin-3-ol (Hypothetical Analysis)
- Substituents : Cyclobutyl (C₄H₇) at position 5; hydroxyl (-OH) at position 3.
- Inferred Properties: Lipophilicity: Cyclobutyl increases logP compared to methoxy or bromo groups, favoring hydrophobic interactions. Solubility: Lower aqueous solubility than Compound A but higher than Compound B due to hydroxyl group.
Data Table: Comparative Overview
Research Implications
- Synthetic Utility : Cyclobutyl groups are challenging to introduce regioselectively, requiring advanced cycloaddition or cross-coupling strategies.
- Biological Relevance : The hydroxyl group in this compound may mimic tyrosine or serine residues in enzyme-binding pockets, while the cyclobutyl group could enhance blood-brain barrier penetration in CNS-targeted drugs.
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